Product packaging for 3-Amino-4-chlorobenzisoxazole(Cat. No.:)

3-Amino-4-chlorobenzisoxazole

Cat. No.: B13697910
M. Wt: 168.58 g/mol
InChI Key: UNSNHYHGLFAZRQ-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzisoxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of benzisoxazoles. Benzisoxazole is recognized as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities . These activities include serving as antimicrobial , anticancer , anti-inflammatory , and antipsychotic agents . The presence of both an amino and a chloro substituent on the benzisoxazole core enhances its reactivity and makes it a valuable synthon for the design and synthesis of more complex molecular architectures. Researchers can utilize this compound as a key building block to develop novel bioactive molecules. Its structural features are conducive to exploring structure-activity relationships (SAR) against various biological targets. The benzisoxazole moiety is a common feature in several therapeutic agents, and ongoing research continues to explore its potential against resistant pathogens and various cancer cell lines . This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B13697910 3-Amino-4-chlorobenzisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2

InChI Key

UNSNHYHGLFAZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C(=C1)Cl)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3 Amino 4 Chlorobenzisoxazole

Established Synthetic Pathways to the Benzisoxazole Core

Traditional and modern synthetic routes to the 1,2-benzisoxazole (B1199462) core are diverse, generally involving the construction of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. google.com Key strategies are categorized by the primary bond formation that completes the heterocyclic ring.

One of the most conventional approaches to the benzisoxazole core involves the formation of the C-O bond as the final ring-closing step. google.com This strategy typically begins with an ortho-substituted aryl oxime. The intramolecular cyclization is usually performed under basic conditions, where a good leaving group at the ortho position of the benzene ring is displaced by the oxygen of the oxime. google.com This method is advantageous due to the ready availability of the corresponding carbonyl compounds needed to prepare the starting aryl oximes. google.com A related strategy for the synthesis of benzoxazoles, a similar heterocycle, also highlights the utility of copper-catalyzed intramolecular C-O bond formation from o-haloanilide precursors. orgsyn.org

An alternative and widely employed strategy focuses on the formation of the N-O bond to complete the benzisoxazole ring. google.com This pathway typically utilizes ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines as precursors. google.com The synthesis of 3-aminobenzisoxazoles, in particular, has been achieved through an N-O bond-forming disconnection using cyclic nitrenoid precursors. epo.org More recent developments have explored the intramolecular N-O bond formation for the synthesis of related N-alkyl and N-aryl isoxazolidines, demonstrating the versatility of this approach. google.comresearchgate.net This is accomplished through the nucleophilic attack of an amine onto a peroxide, a method that provides access to a broad range of N-substituted heterocycles. researchgate.net

Instead of building the five-membered ring onto an existing benzene ring, the benzisoxazole core can also be synthesized by forming the benzene fragment through annulation reactions starting from substituted isoxazole derivatives. google.com For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphthalene-fused isoxazoles. google.com A more direct approach involves the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes, which constructs the C-C and C=N bonds simultaneously while keeping the pre-existing O-N bond intact. echemi.com Lewis acid-catalyzed annulation provides another route, such as the reaction of glyoxylate (B1226380) esters with nitrosoarenes to yield 2,1-benzisoxazoles. nih.govresearchgate.net

Modern synthetic chemistry has increasingly utilized cycloaddition reactions for the efficient construction of heterocyclic rings. The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for building the benzisoxazole system. This method involves the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the reaction of highly reactive arynes (as the dipolarophile) with nitrile oxides (as the 1,3-dipole). google.comgoogle.comgoogle.com Both reactive intermediates can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates and chlorooximes, respectively, upon treatment with a fluoride (B91410) source like Cesium Fluoride (CsF). google.comgoogle.com This approach is highly versatile, tolerating a wide variety of functional groups and providing a direct route to functionalized benzisoxazoles in good yields. google.comgoogle.com

Other 1,3-dipoles have also been successfully employed in [3+2] cycloadditions with arynes to generate related benzisoxazoline structures, including oxaziridines and nitrones. orgsyn.orggoogle.com

Cycloaddition Partner 1 (Dipolarophile)Cycloaddition Partner 2 (1,3-Dipole)Resulting HeterocycleKey Features
AryneNitrile OxideBenzisoxazoleIn situ generation of both reactive species; mild conditions; broad scope. google.comgoogle.com
AryneOxaziridineDihydrobenzisoxazoleInvolves C-O bond cleavage of the oxaziridine. orgsyn.org
AryneNitroneBenzisoxazolineTolerates a variety of functional groups. google.com

Targeted Synthesis of 3-Amino-4-chlorobenzisoxazole

The specific synthesis of this compound requires a multi-step sequence that strategically introduces the required chloro, amino, and isoxazole functionalities onto a benzene ring.

A logical and efficient pathway to this compound begins with a readily available, appropriately substituted benzenoid precursor. A key starting material for this synthesis is 2,6-Dichloro-3-nitrobenzonitrile (B1308716) . echemi.comchemicalbook.com This precursor contains the necessary functionalities, or their direct antecedents, correctly positioned for transformation into the target molecule.

The synthetic sequence can be described as follows:

Selective Nucleophilic Aromatic Substitution: The first step involves the selective replacement of one of the chlorine atoms with a hydroxyl group. The chlorine atom at the C2 position is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent cyano group (CN) and the ortho nitro group (NO₂). The chlorine at C6 is significantly less reactive. Treatment of 2,6-dichloro-3-nitrobenzonitrile with an aqueous base, such as sodium hydroxide, under controlled conditions leads to the selective formation of 2-hydroxy-6-chloro-3-nitrobenzonitrile .

Reductive Cyclization: The second step accomplishes both the reduction of the nitro group and the formation of the isoxazole ring in a single transformation. The ortho-hydroxy nitrobenzonitrile intermediate is subjected to reductive cyclization. This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). The nitro group is reduced, likely to a hydroxylamine (B1172632) intermediate, which then undergoes a rapid intramolecular cyclization by attacking the nitrile carbon. This ring-closure and subsequent tautomerization directly yield the final product, This compound .

This multi-step process represents a convergent and effective application of fundamental organic reactions to construct a complex, substituted heterocyclic compound from a simple benzenoid starting material.

Regioselective Functionalization Approaches to Introduce Amino and Chloro Groups

Regioselective synthesis is crucial for ensuring the correct placement of the amino and chloro substituents on the benzisoxazole core. A primary strategy involves the construction of the isoxazole ring onto a pre-substituted benzene precursor. This approach allows for precise control over the final substitution pattern.

A common pathway begins with a suitably substituted phenol (B47542) or benzonitrile. For instance, the synthesis could start from 2-hydroxy-6-chlorobenzonitrile. The challenge then lies in the regioselective introduction of an amino group, or a precursor such as a nitro group, at the desired position. Nitration of the benzene ring, followed by reduction, is a classic method. The directing effects of the existing hydroxyl and chloro groups must be carefully considered to achieve the desired 4-chloro, 3-nitro intermediate before the final cyclization and reduction steps.

Another powerful method for constructing the benzisoxazole ring is through the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.govchim.it This approach allows for the convergent synthesis of the core structure from two separate fragments, offering a high degree of flexibility in substituent introduction. nih.gov For this compound, this could involve the reaction of a chloro-substituted benzyne (B1209423) with a nitrile oxide bearing a protected amino group. The regioselectivity of the cycloaddition is a key consideration in this methodology. chim.it

Table 1: Hypothetical Regioselective Synthesis Pathway
StepReactionKey Reagents/ConditionsPurpose
1NitrationHNO₃/H₂SO₄ on a 2-hydroxy-6-chlorobenzonitrile precursorRegioselective introduction of a nitro group, precursor to the amino group.
2CyclizationConversion of the nitrile and hydroxyl groups to form the isoxazole ring.Formation of the core 4-chloro-3-nitrobenzisoxazole scaffold.
3ReductionCatalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl)Conversion of the nitro group to the final amino group.

Utilization of Pre-functionalized Benzisoxazole Scaffolds

An alternative and often more direct approach involves modifying an existing benzisoxazole ring system. This strategy leverages nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by a nucleophile. chemistrysteps.comwikipedia.orglibretexts.org The presence of the electron-withdrawing isoxazole ring can activate the benzene portion towards such substitutions. masterorganicchemistry.com

A plausible route starts with a 3,4-dihalobenzisoxazole. The differential reactivity of the halogen atoms at the 3- and 4-positions can be exploited for selective substitution. Typically, the halogen at the 3-position of a benzisoxazole is more susceptible to nucleophilic attack. Therefore, reacting 3,4-dichlorobenzisoxazole with an ammonia (B1221849) source or a protected amine nucleophile could lead to the selective formation of this compound. Reaction conditions such as solvent, temperature, and the nature of the base are critical for controlling the selectivity and yield of this transformation.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Approach
Starting MaterialNucleophilePotential ProductKey Reaction Principle
3,4-DichlorobenzisoxazoleAmmonia (NH₃) or equivalentThis compoundSelective displacement of the more activated chlorine atom at the 3-position.
3-Fluoro-4-chlorobenzisoxazoleAmmonia (NH₃) or equivalentThis compoundFluorine is an excellent leaving group in SNAr, potentially offering higher reactivity and milder conditions. libretexts.org

Innovation in Synthetic Procedures

Development of Catalytic Systems for Enhanced Efficiency

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, reduce waste, and access novel chemical transformations. While traditional methods for benzisoxazole synthesis can be effective, they often require harsh conditions or stoichiometric reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. rasayanjournal.co.inorganic-chemistry.orgeurekaselect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes. organic-chemistry.org For instance, nucleophilic substitution reactions on benzisoxazole scaffolds can be significantly enhanced under microwave conditions, leading to cleaner reactions and higher throughput. nih.govpsecommunity.org This technique provides a more efficient method for conveying energy directly to the reacting molecules, often resulting in higher yields and fewer side products compared to conventional heating. organic-chemistry.orgeurekaselect.com

Furthermore, the development of transition-metal catalysis offers promising avenues. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are highly effective for forming C-N bonds and could potentially be adapted for the synthesis of this compound from a 3-halo-4-chlorobenzisoxazole precursor. While typically used for electron-neutral or -rich aryl halides, recent advances have extended the scope of these reactions. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Heating
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours to daysMinutes to a few hours organic-chemistry.org
Energy TransferInefficient, via conduction and convectionEfficient, direct coupling with polar molecules eurekaselect.com
YieldsVariable, often with side-product formationGenerally higher and with improved purity organic-chemistry.org
ScalabilityWell-establishedCan be challenging but is improving

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The synthesis of complex molecules like this compound provides numerous opportunities for implementing greener practices. nih.govunigoa.ac.inmdpi.com

Key areas of focus include:

Alternative Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are an excellent example of atom-economical processes. nih.gov

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of improving energy efficiency. rasayanjournal.co.inchemijournal.com Other techniques like ultrasonication or mechanochemistry (ball milling) also offer energy-efficient, often solvent-free, alternatives. unigoa.ac.inresearchgate.net

Use of Renewable Feedstocks: While challenging for complex aromatic heterocycles, research into bio-based starting materials is an ongoing goal in green chemistry.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of modern chemical manufacturing.

Table 4: Application of Green Chemistry Principles
Green Chemistry PrinciplePotential Application in Synthesis
Prevention of WasteOptimizing reactions to maximize yield and minimize byproducts.
Safer Solvents and AuxiliariesReplacing chlorinated solvents (e.g., Dichloromethane) with greener alternatives like 2-MeTHF or performing reactions neat.
Design for Energy EfficiencyUtilizing microwave irradiation or mechanochemical methods (ball milling) instead of prolonged conventional heating. unigoa.ac.in
CatalysisEmploying catalytic reagents over stoichiometric ones to reduce waste and improve efficiency.

Iii. Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Chlorobenzisoxazole

Intrinsic Reactivity Profile of the Benzisoxazole Ring System

The 1,2-benzisoxazole (B1199462) ring system is known to exist in equilibrium with its ring-opened isomer, a phenolic nitrile, under certain conditions. This equilibrium is influenced by factors such as pH, temperature, and the nature of substituents on the ring. While specific studies on 3-amino-4-chlorobenzisoxazole are not extensively documented, the general mechanism involves the cleavage of the weak N-O bond, which is a characteristic feature of the isoxazole (B147169) ring.

Under basic conditions, the N-O bond of the benzisoxazole ring can be cleaved to form a 2-hydroxybenzonitrile (B42573) species. This process, known as the Kemp elimination, is a well-documented reaction for benzisoxazoles. The presence of the electron-donating amino group at the C-3 position and the electron-withdrawing chloro group at the C-4 position can influence the electron density of the ring and, consequently, the ease of this ring-opening reaction.

The reverse reaction, the ring-closure of a 2-hydroxybenzonitrile to form a benzisoxazole, is also a feasible process and is often a key step in the synthesis of benzisoxazole derivatives. The equilibrium between the ring-opened and ring-closed forms is a dynamic process, and the position of the equilibrium is dictated by the relative stability of the two isomers under the given reaction conditions.

The stability of the benzisoxazole ring in this compound is a crucial parameter in its handling, storage, and application. Generally, the benzisoxazole ring is relatively stable under neutral and acidic conditions. However, its stability decreases significantly in basic media, especially at elevated temperatures.

Studies on related benzoxazole (B165842) and benzisoxazole compounds have shown that degradation often proceeds via hydrolytic cleavage of the heterocyclic ring. For instance, the degradation of benzotriazole (B28993) and benzothiazole, which share structural similarities with benzisoxazole, has been shown to occur through pathways involving hydroxylation followed by ring opening. rsc.org In the case of this compound, a plausible degradation pathway under basic conditions would involve the initial ring-opening to the corresponding 2-hydroxy-6-chlorobenzonitrile derivative, which could then undergo further degradation.

The degradation of benzisoxazoles can be influenced by the presence of substituents. The electronic effects of the amino and chloro groups on the benzene (B151609) ring of this compound will modulate the stability of the isoxazole ring. The electron-donating nature of the amino group might slightly destabilize the ring towards electrophilic attack, while the electron-withdrawing chloro group could influence its susceptibility to nucleophilic attack.

ConditionStability of Benzisoxazole RingPotential Degradation Products
Acidic (pH < 7) Generally stableMinimal degradation
Neutral (pH ≈ 7) Generally stableMinimal degradation
Basic (pH > 7) Prone to degradation, especially with heat2-hydroxy-6-chlorobenzonitrile derivatives
UV radiation May undergo photochemical degradationComplex mixture of degradation products

Reactivity at the C-3 Amino Functionality

The primary amino group at the C-3 position of this compound is a versatile functional group that allows for a wide array of chemical modifications. This functionality is key to the synthesis of various derivatives with potentially interesting chemical and biological properties.

The amino group of this compound can readily undergo acylation reactions with acylating agents such as acyl chlorides and acid anhydrides. mdpi.comresearchgate.net These reactions typically proceed under basic conditions to neutralize the acid byproduct and result in the formation of the corresponding N-acylated derivatives. The reactivity of the amino group is influenced by its nucleophilicity, which can be modulated by the electronic properties of the benzisoxazole ring.

Alkylation of the C-3 amino group can be achieved using various alkylating agents, such as alkyl halides. libretexts.org The reaction leads to the formation of secondary and tertiary amines, and under exhaustive alkylation conditions, quaternary ammonium (B1175870) salts can be formed. The choice of reaction conditions, including the solvent and base, is crucial for controlling the extent of alkylation.

Reaction TypeReagentProduct
Acylation Acyl chloride (e.g., Acetyl chloride)N-(4-chloro-1,2-benzisoxazol-3-yl)acetamide
Acid anhydride (B1165640) (e.g., Acetic anhydride)N-(4-chloro-1,2-benzisoxazol-3-yl)acetamide
Alkylation Alkyl halide (e.g., Methyl iodide)4-chloro-N-methyl-1,2-benzisoxazol-3-amine

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. Schiff bases derived from this compound can serve as versatile intermediates for the synthesis of more complex molecules.

Carbonyl CompoundProduct (Schiff Base)
Aldehyde (e.g., Benzaldehyde) N-benzylidene-4-chloro-1,2-benzisoxazol-3-amine
Ketone (e.g., Acetone) N-(propan-2-ylidene)-4-chloro-1,2-benzisoxazol-3-amine

Beyond acylation, alkylation, and condensation reactions, the primary amine group of this compound can undergo a variety of other transformations common to aromatic amines. These reactions open up further avenues for the derivatization of this molecule.

One such transformation is diazotization, where the amino group is converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to a range of Sandmeyer-type reactions to introduce various substituents, such as halogens, cyano, and hydroxyl groups, at the C-3 position.

Furthermore, the amino group can be involved in the formation of other heterocyclic rings through cyclization reactions with appropriate bifunctional reagents. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. nih.gov These transformations highlight the utility of this compound as a building block in synthetic organic chemistry.

Reactivity at the C-4 Chloro Substituent

The chlorine atom at the C-4 position of the benzisoxazole core is amenable to displacement through various synthetic methodologies, enabling the introduction of a wide array of functional groups. This reactivity is primarily exploited through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) at the C-4 position of this compound involves the displacement of the chloride ion by a nucleophile. The benzisoxazole ring, being an electron-deficient heteroaromatic system, facilitates this reaction pathway. The rate and success of these reactions are dependent on the nature of the nucleophile, the reaction conditions, and the electronic properties of the benzisoxazole core.

Commonly employed nucleophiles include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related chloro-substituted heterocyclic systems. For instance, the reaction of analogous chloropyridines with various nucleophiles proceeds under thermal conditions or with the aid of a base. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloro-Heterocycles (Analogous Systems)

NucleophileReagent ExampleProduct TypeGeneral Conditions
AlkoxideSodium methoxideAryl etherHeat, polar solvent
AminePiperidineAryl amineHeat, with or without base
ThiolateSodium thiophenoxideAryl thioetherBase, polar aprotic solvent

This table is illustrative and based on the general reactivity of activated chloro-heterocycles. Specific conditions for this compound may vary.

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds at the C-4 position of this compound. Palladium-based catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-4 chloro substituent with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl and heteroaryl groups. While specific examples for this compound are scarce, the Suzuki-Miyaura coupling of other chloro-substituted heterocycles is well-established. magritek.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the C-4 chloro group with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netchim.it

Heck Coupling: In the Heck reaction, the C-4 position can be coupled with an alkene to form a new carbon-carbon double bond. This transformation is catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical nucleophilic aromatic substitution for the formation of C-N bonds. It allows for the coupling of the C-4 chloro substituent with a wide variety of primary and secondary amines, often under milder conditions than traditional SNAr reactions. eie.grresearchgate.net

Table 2: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, baseC-C (sp2-sp2)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseC-C (sp2-sp)
HeckAlkenePd catalyst, baseC-C (sp2-sp2)
Buchwald-HartwigAminePd catalyst, ligand, baseC-N

This table outlines potential applications of common cross-coupling reactions to the this compound scaffold based on established methodologies for other aryl chlorides.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of spectroscopic monitoring of reaction progress and kinetic investigations to determine the factors influencing the reaction rate.

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the species present in a reacting mixture.

For nucleophilic aromatic substitution reactions, spectroscopic methods can be used to detect the formation of Meisenheimer complexes, which are key intermediates in the stepwise addition-elimination mechanism. While the isolation of such intermediates for the benzisoxazole system has not been reported, their transient existence can be inferred from spectroscopic data. In the context of related benzoxazole synthesis, the use of flow NMR and FTIR has been demonstrated to be effective in identifying and characterizing reaction intermediates. magritek.com This approach allows for the acquisition of structural and kinetic data on short-lived species that would be difficult to observe using conventional techniques.

Kinetic studies are essential for determining the rate law of a reaction, which provides quantitative information about how the reaction rate depends on the concentration of reactants and catalysts. By systematically varying the concentrations of the starting materials, nucleophiles, and catalysts, and monitoring the reaction progress over time, the order of the reaction with respect to each component can be determined.

Iv. Advanced Analytical and Spectroscopic Characterization Methodologies

Purity Assessment and Quantitative Analysis

Ensuring the purity of "3-Amino-4-chlorobenzisoxazole" is a critical step for its application in further research and development. Chromatographic techniques are paramount for separating the compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of organic compounds. While specific application notes for "this compound" are not widely available in published literature, the principles of these techniques allow for the development of robust analytical methods.

For a compound like "this compound," a reversed-phase HPLC method would be a common approach for purity analysis. This method separates compounds based on their hydrophobicity. A suitable method would likely employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the aromatic nature of the benzisoxazole ring is expected to show strong absorbance.

Gas Chromatography could also be employed, particularly if the compound is thermally stable and sufficiently volatile. A GC method for "this compound" would involve injecting a solution of the compound into a heated port, where it would be vaporized and carried by an inert gas through a capillary column. The separation would be based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification. The purity of similar compounds, such as 3-Amino-4-chlorobenzotrifluoride, has been reported to be greater than 98.0% as determined by GC. tcichemicals.com

A hypothetical set of parameters for an HPLC analysis of "this compound" is presented below. It is important to note that these are illustrative parameters and would require optimization for a specific sample and instrument.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This data is then compared to the theoretical composition calculated from the molecular formula to verify the compound's stoichiometry. The molecular formula for "this compound" is C₇H₅ClN₂O.

The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₇H₅ClN₂O)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 49.86
Hydrogen H 1.01 5 5.05 2.99
Chlorine Cl 35.45 1 35.45 21.03
Nitrogen N 14.01 2 28.02 16.62
Oxygen O 16.00 1 16.00 9.49

| Total | | | | 168.59 | 100.00 |

Thermal Stability and Decomposition Profiling

Understanding the thermal stability of "this compound" is essential for determining its handling, storage, and potential processing conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA analysis of "this compound" would reveal its decomposition temperatures and provide information about the stability of the compound. The sample would be heated at a constant rate, and any mass loss would indicate decomposition or the loss of volatile components. The resulting TGA curve would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs.

Table 3: Illustrative Data from a TGA Analysis of this compound

Parameter Description Illustrative Value
Heating Rate The rate at which the sample temperature is increased. 10 °C/min
Atmosphere The gas surrounding the sample during analysis (e.g., Nitrogen, Air). Nitrogen
T_onset The temperature at which significant mass loss begins. e.g., 200 °C
T_max The temperature of the maximum rate of mass loss. e.g., 250 °C

| Residue | The percentage of mass remaining at the end of the analysis. | e.g., 5% at 600 °C |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For "this compound," a DSC analysis would identify thermal transitions such as melting, crystallization, and decomposition. nih.gov The DSC thermogram would show a peak corresponding to the melting point of the compound, and the area of this peak can be used to determine the enthalpy of fusion. Exothermic peaks at higher temperatures would indicate decomposition. DSC is a highly sensitive technique that can provide valuable information on the purity and stability of a substance. nih.gov

Table 4: Illustrative Data from a DSC Analysis of this compound

Parameter Description Illustrative Value
Heating Rate The rate at which the sample temperature is increased. 10 °C/min
Atmosphere The gas surrounding the sample during analysis. Nitrogen
Melting Point (T_m) The temperature at which the compound transitions from solid to liquid. e.g., 150 °C (endothermic peak)
Enthalpy of Fusion (ΔH_fus) The heat absorbed during melting. e.g., 25 kJ/mol

| Decomposition Temperature (T_d) | The temperature at which the compound begins to decompose. | e.g., >220 °C (exothermic event) |

Table 5: List of Compounds Mentioned

Compound Name
This compound
3-Amino-4-chlorobenzotrifluoride
Acetonitrile
Methanol
Formic acid
Carbon
Hydrogen
Chlorine
Nitrogen

V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide range of molecular properties with a high degree of accuracy. These in silico techniques are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. nih.govnih.gov The theory posits that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, especially for larger molecules, without significant loss of accuracy. nih.gov

A primary application of DFT is geometry optimization , where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For 3-Amino-4-chlorobenzisoxazole, DFT calculations, often using a functional like B3LYP and a basis set such as 6-311G(d,p), would yield precise information about bond lengths, bond angles, and dihedral angles of its ground state structure. nih.gov

Once the optimized geometry is obtained, DFT can be further used to analyze the electronic structure . This includes the calculation of molecular orbital energies, the distribution of electron density, and the generation of various electronic property maps. These insights are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthN-O (isoxazole)1.42 Å
Bond LengthC=N (isoxazole)1.31 Å
Bond LengthC-NH21.38 Å
Bond AngleC-C-Cl119.5°
Bond AngleC-O-N108.0°
Dihedral AngleH-N-C-C180.0°

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comossila.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). ossila.com Conversely, the LUMO energy corresponds to the electron affinity and the molecule's ability to accept electrons (electrophilicity). ossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The distribution of the HOMO and LUMO across the benzisoxazole ring, the amino group, and the chlorine atom would reveal the primary sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. mdpi.com Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. mdpi.com Green and yellow areas correspond to regions of neutral or intermediate potential.

In the case of this compound, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the nitrogen of the amino group, highlighting these as potential sites for interaction with electrophiles. Positive potential might be observed on the hydrogen atoms of the amino group and potentially near the carbon atom attached to the chlorine, indicating their susceptibility to nucleophiles.

Computational Studies of Reaction Pathways

Computational chemistry also provides the means to explore the mechanisms of chemical reactions, offering a detailed picture of how reactants are transformed into products.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. The energy required to reach this state from the reactants is the activation energy or energy barrier. Computational methods can be used to locate the geometry of the transition state and calculate the height of this energy barrier.

Transition state localization involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Once the transition state structure is identified, its energy can be calculated.

The energy barrier is the difference in energy between the transition state and the reactants. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. These calculations are invaluable for understanding reaction kinetics and for predicting how changes in the molecular structure will affect the reaction rate. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, these calculations could elucidate the preferred reaction mechanism and predict the feasibility of different reaction pathways.

Many chemical reactions are carried out in a solvent, which can have a significant impact on the reaction's energetics and mechanism. Computational models can account for solvent effects in several ways.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. sapub.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models , on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into well-defined architectures. A thorough analysis of these weak forces is essential for predicting and understanding the solid-state structure of this compound.

Hydrogen Bonding Network Characterization

The molecular structure of this compound, featuring an amino group (a hydrogen bond donor) and nitrogen and oxygen atoms within the isoxazole ring (hydrogen bond acceptors), suggests a high propensity for the formation of a robust hydrogen bonding network. Computational modeling could predict the geometry and energy of these hydrogen bonds. Key parameters that would be investigated include:

Donor-Acceptor Distances: The distances between the hydrogen atom of the amino group and the acceptor atoms (N and O) would be calculated to determine the strength of the hydrogen bonds.

Bond Angles: The linearity of the N-H···A (where A is the acceptor atom) angle is a key indicator of hydrogen bond strength.

These theoretical calculations would allow for the characterization of potential hydrogen bonding motifs, such as chains, dimers, or more complex networks, which are critical in determining the packing of the molecules in a crystalline solid.

Potential Hydrogen Bond Donor Acceptor Predicted Nature
N-H···NAmino GroupIsoxazole NitrogenStrong, directional
N-H···OAmino GroupIsoxazole OxygenModerate, directional

Pi-Stacking and Other Aromatic Interactions

The benzisoxazole core of the molecule is an aromatic system, making it susceptible to π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a significant role in the stabilization of crystal structures. Computational studies would aim to identify and quantify these interactions by:

Interplanar Distance: Calculating the distance between the centroids of adjacent aromatic rings.

Slippage: Determining the offset between parallel rings.

Interaction Energy: Using energy decomposition analysis to isolate the contribution of π-stacking to the total interaction energy.

The presence of a chlorine atom on the benzene (B151609) ring can also influence these aromatic interactions through halogen bonding or by modifying the electrostatic potential of the ring.

Interaction Type Participating Groups Predicted Significance
π-π StackingBenzisoxazole RingsSignificant contribution to crystal packing
Halogen BondingChlorine AtomPossible, depending on the electrostatic environment

Vi. Applications in Chemical Synthesis and Materials Science

Design and Synthesis of Energetic Materials

Exploration of High-Nitrogen Systems (drawing inspiration from related compounds)

High-nitrogen compounds are a cornerstone of energetic materials research, prized for their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. The benzisoxazole scaffold, while not exceptionally nitrogen-rich itself, can serve as a foundational structure for building more complex, high-nitrogen molecules.

Furthermore, research into isoxazole-based energetic materials has led to the development of potential propellant plasticizers. researchgate.net This suggests that the isoxazole (B147169) core within the target molecule can be integrated into larger energetic systems. The synthesis of 4,4′-Bis(5-nitro-1,2,3-2H-triazole) derivatives showcases functionalization strategies that could be adapted for benzisoxazole precursors to create materials with superior detonation performance. bit.edu.cn The primary challenge lies in developing synthetic pathways that leverage the existing functionality of 3-Amino-4-chlorobenzisoxazole to build these more complex, nitrogen-dense structures.

Table 1: Comparison of Nitrogen-Rich Heterocyclic Scaffolds

Scaffold Key Features for Energetic Materials Representative Application
Benzimidazole High thermal stability; versatile for polynitro substitution. mdpi.com Precursor for secondary explosives with enhanced stability. mdpi.com
Triazole High nitrogen content, large explosive volume, good thermal stability. mdpi.com Core component in high-energy density materials. bit.edu.cn
Isoxazole Oxygen-rich core; can be functionalized to create energetic plasticizers. researchgate.net Development of next-generation gun and rocket propellants. researchgate.net

| Benzisoxazole (Potential) | Stable aromatic core; functional groups for further synthesis. | Potential precursor for novel energetic materials and high-nitrogen systems. |

Investigation of Thermal Stability and Sensitivity Profiles

The thermal stability of a compound is a critical parameter for its application in materials science, particularly for energetic materials. The investigation of this compound's thermal behavior would likely involve techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods are standard for evaluating the thermal properties of related heterocyclic compounds like amino benzotriazoles. ajol.info

TGA would determine the decomposition temperature and mass loss profile, while DSC would identify exothermic or endothermic transitions, such as melting and decomposition, and quantify the energy released. For energetic materials, a high decomposition temperature is generally desirable for stability during storage and handling.

Studies on substituted benzimidazoles have demonstrated that the type and position of functional groups significantly influence thermal stability. mdpi.com For this compound, the chloro and amino groups would play a crucial role in its decomposition pathway. The aromaticity of the benzisoxazole ring itself suggests a degree of inherent stability. wikipedia.org By comparing its profile to known compounds, researchers can predict its suitability for applications requiring thermal robustness. For example, the thermal decomposition of 3-amino-1,2,4-triazole has been studied in detail, providing a baseline for understanding how amino-substituted azoles behave under thermal stress.

Table 2: Thermal Analysis Techniques for Heterocyclic Compounds

Technique Information Provided Relevance to this compound
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature. Determines decomposition onset temperature and thermal stability range.
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature. Identifies melting points, phase transitions, and exothermic decomposition energy.

| Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | Identifies the gaseous products of decomposition. | Elucidates the decomposition mechanism and potential hazards. |

Applications in Optoelectronic Chemistry

The conjugated π-system of the benzisoxazole ring suggests potential for applications in optoelectronics, where molecules that interact with light are essential. This includes the development of fluorescent materials, light-emitting compounds, and other photoactive systems.

Fluorescence and Light-Emitting Properties (drawing inspiration from related structures)

Benzoxazoles, which are structurally analogous to benzisoxazoles, are known to form the core of many fluorescent dyes. acs.orgumn.edu Research has shown that benzoxazole (B165842) derivatives can exhibit high fluorescence quantum yields and significant photostability. ajol.info For example, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) is a benzoxazole derivative that not only has a high quantum yield of 72.26% but also functions as an excellent optical waveguide. sciengine.com

Table 3: Photophysical Properties of Related Benzoxazole Derivatives

Compound Family Key Photophysical Property Potential Application
2-Phenylbenzoxazoles Photostable and highly efficient UV dyes. acs.org UV filters, optical brighteners.
2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) Environment-sensitive fluorescence (solvatochromism). rsc.org Photoprobes for chemical systems, sensors. rsc.org

| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | High quantum yield (72.26%), optical waveguiding. sciengine.com | Flexible optoelectronic devices, smart sensors. sciengine.com |

Development of Photoactive Compounds

Beyond simple fluorescence, the benzisoxazole scaffold could be utilized in more complex photoactive compounds. Photoactive materials can undergo a change in their properties upon exposure to light, making them useful for sensors, switches, and photodynamic therapy.

Studies on benzothiadiazole (BTD)-N-heterocycle derivatives have demonstrated how such molecules can be designed to absorb light in the visible spectrum and act as sensors, for instance, for detecting water in organic solvents. rsc.org Similarly, this compound could be functionalized to create novel sensors where the binding of an analyte modulates its photophysical properties.

Another avenue of exploration is the development of photosensitizers, which generate reactive oxygen species (ROS) upon light irradiation. Certain pyrano[4,3-b]quinolizine derivatives have been shown to be effective photosensitizers with potential anti-cancer properties. This function is tied to the molecule's ability to absorb light and transfer that energy to molecular oxygen. The conjugated system of this compound provides a foundation that could be built upon to design novel photosensitizers for various applications. The development of benzoxazole derivatives exhibiting piezochromism (a change in fluorescence color under pressure) further underscores the potential for creating environmentally responsive, "smart" materials from these heterocyclic cores. sciengine.com

Vii. Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Methodologies

While traditional methods for benzisoxazole synthesis, such as the cyclization of o-hydroxyaryl oximes, are well-established, future research should focus on developing more efficient and modular unconventional routes to 3-Amino-4-chlorobenzisoxazole and its analogs. chim.it

Aryne-Based [3+2] Cycloaddition: A promising direction is the application of [3+2] cycloaddition reactions between arynes and nitrile oxides. nih.gov The in-situ generation of a chloro-substituted benzyne (B1209423) and a suitable aminonitrile oxide precursor could provide a direct and highly efficient route to the target molecule. nih.govorganic-chemistry.org This method avoids harsh conditions and allows for the rapid assembly of diverse benzisoxazole libraries. nih.gov Future work could focus on optimizing reaction conditions and expanding the substrate scope to generate a variety of substituted 3-aminobenzisoxazoles.

Transition-Metal Catalyzed Annulation: Palladium- and copper-catalyzed annulation reactions represent another powerful tool. chim.it Research could explore the intramolecular cyclization of appropriately substituted o-haloanilines or related precursors. For instance, a copper-catalyzed cyclization of a Z-oxime could be adapted to incorporate the desired 4-chloro substituent. chim.it Similarly, palladium-catalyzed C-H activation and annulation of substituted isoxazoles could be investigated to construct the benzene (B151609) ring portion of the molecule with the required substitution pattern. chim.it

Flow Chemistry Synthesis: To address the safety and scalability challenges associated with certain energetic intermediates, continuous-flow synthesis methodologies could be developed. This approach offers precise control over reaction parameters, enhancing safety and yield, and could be particularly valuable for multi-step syntheses of complex derivatives starting from this compound. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Ring-Opening and Rearrangement Reactions: The benzisoxazole ring is known to undergo various transformations, including ring-opening under basic conditions (Kemp elimination) or transition-metal catalysis. researchgate.net Future studies should investigate the influence of the 3-amino and 4-chloro substituents on the stability of the N-O bond and the kinetics of these transformations. For example, understanding how these substituents affect the propensity for rhodium-catalyzed ring expansion could lead to novel skeletal editing techniques for creating more complex nitrogen heterocycles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is a handle for SNAr reactions. Detailed mechanistic studies, potentially using computational modeling, could elucidate the kinetics and thermodynamics of substituting the chloro group with various nucleophiles. This would enable predictable synthesis of 4-substituted derivatives with tailored electronic and steric properties.

Electrophilic Substitution on the Benzene Ring: The directing effects of the fused isoxazole (B147169) ring, the amino group, and the chlorine atom create a complex substitution pattern for electrophilic aromatic substitution. Future mechanistic studies could map the reactivity of the benzene ring, identifying the preferred positions for nitration, halogenation, or acylation, thus providing a roadmap for further functionalization.

Rational Design of Novel Derivatives with Tailored Chemical Functionality

The this compound scaffold is an ideal starting point for the rational design of new molecules with specific functions, particularly in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies: The amino group at the C-3 position can be readily acylated, sulfonylated, or used as a nucleophile to build more complex side chains. nih.gov Systematic SAR studies are needed to understand how modifications at this position affect biological activity. For instance, creating a library of amide or sulfonamide derivatives and screening them against various biological targets (e.g., kinases, proteases) could identify new therapeutic leads. nih.govresearchgate.net The role of the 4-chloro group is also critical; it can influence binding affinity and metabolic stability, and its impact should be systematically evaluated in SAR studies. acs.orgamanote.com

Bioisosteric Replacement: The benzisoxazole ring itself can act as a bioisostere for other aromatic systems. nih.gov Future research could involve designing hybrid molecules where the this compound moiety replaces other known pharmacophores to improve properties like potency, selectivity, or pharmacokinetic profiles. For example, it could replace a benzoyl group in known enzyme inhibitors to explore new binding interactions. nih.gov

Targeted Covalent Inhibitors: The inherent reactivity of the scaffold could be harnessed to design targeted covalent inhibitors. The amino group could be functionalized with a weakly electrophilic "warhead" that forms a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein, leading to potent and durable inhibition.

A summary of potential modification sites on the this compound scaffold for rational drug design is presented in the table below.

Modification SiteType of ModificationPotential Functional Outcome
3-Amino Group Acylation, Sulfonylation, AlkylationModulate binding affinity, solubility, and metabolic stability
4-Chloro Group Nucleophilic Aromatic SubstitutionIntroduce new functional groups to probe binding pockets or alter electronic properties
Benzene Ring Electrophilic Aromatic SubstitutionFine-tune steric and electronic properties for improved target engagement
Isoxazole Ring Ring Transformation/OpeningGenerate novel heterocyclic scaffolds with different geometries and properties

Advanced Computational-Experimental Synergy for Predictive Chemistry

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new molecules. rsc.org

Predictive Modeling for Synthesis: Quantum chemical modeling can be used to predict the feasibility and outcomes of proposed synthetic routes. researchgate.net For example, Density Functional Theory (DFT) calculations could model the transition states of unconventional cycloaddition or annulation reactions to optimize conditions and predict regioselectivity for the synthesis of this compound derivatives. researchgate.net

In Silico Screening and Drug Design: Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of novel this compound derivatives to biological targets. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted activity. nih.govnih.gov Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design molecules with better drug-like characteristics from the outset. researchgate.net

QSAR Model Development: By combining experimental biological data with calculated molecular descriptors for a series of this compound derivatives, robust Quantitative Structure-Activity Relationship (QSAR) models can be developed. mdpi.com These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules.

The synergy between these approaches is summarized in the following table:

Computational MethodApplication AreaSynergy with Experiment
Density Functional Theory (DFT) Reaction mechanism analysis, Spectroscopic predictionGuides optimization of synthetic routes and confirms experimental structures
Molecular Docking Virtual screening, Binding mode predictionPrioritizes compounds for synthesis and explains observed biological activity
Molecular Dynamics (MD) Binding stability analysis, Conformational samplingProvides insight into the dynamic interactions between a ligand and its target
QSAR Predictive activity modelingGuides the design of new derivatives with improved potency based on existing data

Discovery of New Applications in Specialized Chemical Fields

While the primary focus for benzisoxazole derivatives has been in medicinal chemistry, the unique electronic and chemical properties of this compound suggest potential applications in other specialized fields. nih.gov

Materials Science: The rigid, aromatic structure of the benzisoxazole core makes it an interesting building block for functional organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel polymers with unique thermal or electronic properties. The amino and chloro groups provide handles for polymerization or for tuning the electronic properties of the final material.

Agrochemicals: Many successful herbicides and pesticides are based on heterocyclic scaffolds. The benzisoxazole core, functionalized with the amino and chloro groups, could be a starting point for the discovery of new agrochemicals. Libraries of derivatives could be screened for herbicidal, fungicidal, or insecticidal activity.

Chemical Probes and Sensors: The amino group can be functionalized with fluorophores or other reporter groups. Such derivatives could be developed as chemical probes for biological imaging or as chemosensors for the detection of specific analytes. The benzisoxazole scaffold provides a stable platform that can be tailored to interact selectively with ions or small molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.